Cas no 2034526-73-1 (2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide structure](https://ja.kuujia.com/scimg/cas/2034526-73-1x500.png)
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
- 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide
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- インチ: 1S/C18H16ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24)
- InChIKey: NRKJNQMMVIJVSF-UHFFFAOYSA-N
- SMILES: C(NCC(O)C1C=CC2=C(C=1)C=CN2C)(=O)C1=C(F)C=CC=C1Cl
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-7316-2μmol |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-40mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-15mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-10μmol |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-1mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-25mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-20mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-4mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-5μmol |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-7316-3mg |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide |
2034526-73-1 | 3mg |
$63.0 | 2023-09-08 |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamideに関する追加情報
Introduction to 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide (CAS No. 2034526-73-1)
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide, identified by its CAS number 2034526-73-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzamide core substituted with chloro and fluoro groups, combined with a unique N-terminal side chain containing a hydroxyl group and a 1-methylindole moiety, exhibits intriguing structural and functional properties. The presence of these specific functional groups not only influences its chemical reactivity but also suggests potential biological activities, making it a subject of extensive research in drug discovery and development.
The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, often found in therapeutic agents targeting various diseases. The introduction of electron-withdrawing chloro and fluoro substituents at the 2-position and 6-position of the benzene ring, respectively, modulates the electronic properties of the aromatic system, enhancing its interactions with biological targets. Furthermore, the N-terminal side chain, characterized by a hydroxyl group linked to an ethyl chain that terminates with a 1-methylindole group, adds another layer of complexity to its chemical and biological behavior.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the chloro and fluoro substituents play a crucial role in stabilizing interactions with receptor sites through dipole-dipole interactions and halogen bonding. The hydroxyl group in the side chain is positioned strategically to engage in hydrogen bonding with polar residues in protein targets, while the 1-methylindole moiety contributes to hydrophobic interactions and may influence the compound's solubility and bioavailability.
The synthesis of 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic aromatic substitution for introducing the chloro and fluoro groups, followed by selective functionalization of the amide bond. The introduction of the hydroxyl group at the terminal position of the ethyl chain necessitates precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole moiety efficiently.
In terms of biological activity, preliminary studies suggest that 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide exhibits potential as an inhibitor of certain enzymes implicated in inflammatory pathways. The indole scaffold is known for its role in modulating immune responses, while the benzamide core has been reported to interact with cyclooxygenase (COX) enzymes. The combination of these structural features may lead to novel therapeutic applications in conditions such as arthritis and autoimmune disorders. Further investigation into its mechanism of action is warranted to elucidate its full pharmacological profile.
Investigations into the pharmacokinetic properties of this compound have revealed promising characteristics for drug development. The presence of both polar (hydroxyl group) and non-polar (methylindole) regions enhances its solubility profile, facilitating absorption after oral administration. Additionally, metabolic stability studies indicate that 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide undergoes slow degradation in vitro, suggesting a prolonged half-life once administered in vivo. These findings make it an attractive candidate for further development into a lead compound for novel therapeutics.
The role of fluorine atoms in pharmaceuticals cannot be overstated; their incorporation into molecular structures often enhances binding affinity and metabolic stability. In 2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide, the fluoro group at the 6-position likely contributes to favorable interactions with target proteins by participating in halogen bonding—a unique mode of interaction distinct from hydrogen bonding yet equally important for drug-receptor recognition. This property has been leveraged in numerous successful drugs designed to improve binding affinity while reducing off-target effects.
The hydroxyl group at the end of the ethyl chain introduces additional opportunities for biological modulation. In drug design, hydroxyl groups are frequently exploited due to their ability to form hydrogen bonds—critical for stabilizing enzyme-substrate complexes. In this compound, it is positioned such that it can interact with polar residues in potential target enzymes or receptors, thereby influencing both potency and selectivity. Moreover, stereochemical considerations around this hydroxyl group could be tailored during synthesis to optimize biological activity further through enantioselective interactions.
Recent research has also highlighted the importance of bioisosterism—a strategy where atoms or groups are replaced with functionally similar alternatives without altering core pharmacological properties but improving overall drug-like characteristics like solubility or metabolic stability. In N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide, replacing parts of this side chain could lead to analogs with enhanced efficacy or reduced toxicity; thus serving as valuable starting points for structure-based drug design campaigns aimed at optimizing therapeutic index while maintaining desired biological activity against disease-causing targets.
The benzamide core itself has been extensively studied for its versatility as a pharmacophore across multiple therapeutic areas including anti-inflammatory agents derived from nonsteroidal anti-inflammatory drugs (NSAIDs). By appending diverse side chains—such as those seen here—the scaffold can be tailored toward specific biological functions while retaining key structural features responsible for initial recognition events between drug candidates and their intended targets within living systems.
In conclusion,2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-lH-indol-S-yI)ethyI]benzamide (CAS No: 2034572673-I) represents an intriguing example where careful molecular design leads not only to novel chemical entities but also offers significant potential biologically due primarily but not exclusively because it incorporates multiple privileged motifs known historically improve upon both potency selectivity across relevant disease pathways plus improved pharmacokinetic profiles expected upon translation into clinical practice if subsequent investigations validate initial findings presented here today through rigorous experimental validation
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